Leucomycin A13
CAS No.: 78897-52-6
Cat. No.: VC20760358
Molecular Formula: C41H69NO14
Molecular Weight: 800.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78897-52-6 |
|---|---|
| Molecular Formula | C41H69NO14 |
| Molecular Weight | 800.0 g/mol |
| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate |
| Standard InChI | InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
| Standard InChI Key | CUDHGRIZNLIHBG-TYBIZVFLSA-N |
| Isomeric SMILES | CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C |
| SMILES | CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C |
| Canonical SMILES | CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C |
| Appearance | White solid |
Introduction
Leucomycin A13 is a macrolide antibiotic that is part of the leucomycin complex, originally isolated from the bacterium Streptomyces kitasatoensis. This compound has garnered significant attention in microbiological research due to its unique properties and mechanisms of action against various bacterial strains.
Mechanism of Action
Leucomycin A13 functions primarily by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the elongation of peptide chains during translation, effectively stalling bacterial growth and proliferation. The compound exhibits antibacterial activity against a broad spectrum of gram-positive bacteria, including strains resistant to other antibiotics such as penicillin and erythromycin .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 0.16 µg/ml |
| Staphylococcus aureus | 0.16 µg/ml |
| Micrococcus luteus | 0.08 µg/ml |
| Escherichia coli | >10 µg/ml |
Research Applications
Leucomycin A13 has been utilized in various research contexts:
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Microbiological Studies: It aids in understanding ribosome function and translation regulation within bacteria.
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Drug Discovery: The compound serves as a model for developing new macrolide derivatives with potential applications in treating bacterial infections and addressing antimicrobial resistance.
Recent studies have also explored its antiviral properties, particularly against the influenza virus, indicating that derivatives of Leucomycin may have therapeutic potential beyond their antibacterial applications .
Safety and Handling
Leucomycin A13 is intended for laboratory research use only and is not approved for administration to humans. It should be stored at -20°C and handled with appropriate safety precautions to avoid exposure.
Table 3: Handling Information
| Parameter | Details |
|---|---|
| Storage Temperature | -20°C |
| Shipping Conditions | -20°C (International) |
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